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molecular formula C11H11FO4 B8776521 3-(3-Fluorophenyl)pentanedioic acid

3-(3-Fluorophenyl)pentanedioic acid

Cat. No. B8776521
M. Wt: 226.20 g/mol
InChI Key: DEFJCFMRMPIHRW-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

To a hot solution of sodium hydroxide (19.15 g, 0.479 mol) in water (50 ml) was added a solution of diethyl 2-carbethoxy-3-(3-fluorophenyl)glutarate (18.8 g, 0.0532 mol) in ethanol (36 ml). The resulting slurry was refluxed for 5 hrs. The mixture was poured into icewater and the ethanol was removed by spin evaporation in vacuo. The residual aqueous solution was acidified with concentrated hydrochloric acid (12N) and the solution (200 ml) was extracted with ethyl acetate (3×300 ml). The ethyl acetate layers were combined, washed with water (50 ml) and the volatiles were removed by spin evaporation in vacuo to give a solid that was recrystallized from dichloromethane and hexanes to give 9.3 g (77%) of 3-(3-fluorophenyl)glutaric acid a white solid; m.p., 126°-127.5° C.;
Quantity
19.15 g
Type
reactant
Reaction Step One
Name
diethyl 2-carbethoxy-3-(3-fluorophenyl)glutarate
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([CH:8]([CH:14]([C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[CH:22]=1)[CH2:15][C:16]([O:18]CC)=[O:17])C(OCC)=O)([O:5]CC)=[O:4]>O.C(O)C>[F:27][C:23]1[CH:22]=[C:21]([CH:14]([CH2:8][C:3]([OH:5])=[O:4])[CH2:15][C:16]([OH:18])=[O:17])[CH:26]=[CH:25][CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
19.15 g
Type
reactant
Smiles
[OH-].[Na+]
Name
diethyl 2-carbethoxy-3-(3-fluorophenyl)glutarate
Quantity
18.8 g
Type
reactant
Smiles
C(=O)(OCC)C(C(=O)OCC)C(CC(=O)OCC)C1=CC(=CC=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was refluxed for 5 hrs
Duration
5 h
ADDITION
Type
ADDITION
Details
The mixture was poured into icewater
CUSTOM
Type
CUSTOM
Details
the ethanol was removed by spin evaporation in vacuo
EXTRACTION
Type
EXTRACTION
Details
the solution (200 ml) was extracted with ethyl acetate (3×300 ml)
WASH
Type
WASH
Details
washed with water (50 ml)
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by spin evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
that was recrystallized from dichloromethane and hexanes

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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